1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound classified as a Schiff base. Schiff bases are characterized by the presence of a carbon-nitrogen double bond, where the nitrogen atom is connected to an aryl or alkyl group. This compound exhibits various biological activities and has potential applications in medicinal chemistry, coordination chemistry, and material science.
The synthesis of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves a condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate amine. The reaction is generally carried out in an ethanol solution under reflux conditions. The resulting Schiff base is purified through recrystallization to obtain the desired product in high purity.
In industrial settings, similar synthetic routes may be optimized for yield and purity using continuous flow reactors and automated systems to enhance efficiency.
The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of an imine linkage. The conditions for this reaction are crucial, as temperature and solvent choice can significantly influence the reaction rate and product yield.
The molecular formula of 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is , with a molecular weight of 311.33 g/mol. The compound features a complex structure that includes a pyridine ring, a carbonitrile group, and an ethoxy-substituted phenolic moiety.
| Property | Data |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | 1-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
| InChI | InChI=1S/C17H17N3O3/c1-4-23... |
| InChI Key | HLKOUKRYLRMQNC-VXLYETTFSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C)O |
1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to corresponding oxides.
Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: The compound also participates in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
These reactions typically require specific reagents and conditions such as acidic or basic catalysts and controlled temperatures to achieve desired products.
The mechanism of action for 1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets including enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity which can lead to therapeutic effects. It may also interact with cellular receptors, modulating signaling pathways that influence various cellular functions.
Research indicates that this compound can induce apoptosis in cancer cells, inhibit microbial growth, and scavenge free radicals. These activities contribute to its potential therapeutic applications.
The compound is typically found as a yellow solid with a melting point greater than 180 °C (decomposes). Its solubility profile may vary depending on the solvent used but is generally soluble in polar solvents like ethanol.
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The presence of multiple functional groups allows for diverse reactivity patterns.
1-[(3-Ethoxy-4-hydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific applications:
Chemistry: Used as a ligand in coordination chemistry for forming metal complexes.
Biology: Exhibits antimicrobial, antioxidant, and anticancer properties; studied for interactions with biological targets.
Medicine: Investigated for potential drug development due to its biological activities; efficacy and safety are assessed for treating various diseases.
Industry: Employed in synthesizing dyes, pigments, and polymer stabilizers; valuable for its ability to form stable complexes with metals .
This compound's multifaceted nature makes it a subject of interest across various scientific disciplines.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6